N-[cyclopropyl(phenyl)methyl]hydroxylamine
Description
N-[cyclopropyl(phenyl)methyl]hydroxylamine is a hydroxylamine derivative characterized by a cyclopropyl group attached to a phenylmethyl moiety.
Properties
IUPAC Name |
N-[cyclopropyl(phenyl)methyl]hydroxylamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO/c12-11-10(9-6-7-9)8-4-2-1-3-5-8/h1-5,9-12H,6-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBWHVNIHINKZRF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(C2=CC=CC=C2)NO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[cyclopropyl(phenyl)methyl]hydroxylamine typically involves the reaction of cyclopropylbenzyl chloride with hydroxylamine hydrochloride in the presence of a base such as sodium bicarbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at a controlled temperature to yield the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
N-[cyclopropyl(phenyl)methyl]hydroxylamine can undergo various chemical reactions, including:
Oxidation: The hydroxylamine group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amines.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halogenated or nitrated aromatic compounds.
Scientific Research Applications
Chemical Synthesis
N-[cyclopropyl(phenyl)methyl]hydroxylamine serves as an important intermediate in organic synthesis. It is utilized in the preparation of various organic compounds, including pharmaceuticals and agrochemicals. The compound can undergo several chemical reactions:
- Oxidation : The hydroxylamine group can be oxidized to yield nitroso or nitro derivatives.
- Reduction : Reduction reactions can produce primary or secondary amines.
- Substitution : The phenyl ring can participate in electrophilic aromatic substitution reactions.
The synthesis typically involves reacting cyclopropylbenzyl chloride with hydroxylamine hydrochloride in a suitable solvent under controlled conditions.
Modulation of Biological Pathways
Research indicates that this compound may modulate various biological pathways. Its hydroxylamine group allows it to interact with enzymes and receptors, potentially influencing their activity through covalent bonding and redox reactions.
Antimicrobial Properties
Studies have explored the antimicrobial efficacy of compounds related to this compound. Preliminary investigations show that similar structures exhibit significant activity against common pathogens such as Escherichia coli and Staphylococcus aureus. This suggests potential applications in developing new antimicrobial agents .
Anticancer Activity
The compound has been investigated for its anticancer properties. In vitro studies have shown that derivatives with similar structures demonstrate selective cytotoxicity towards various cancer cell lines. For instance, compounds exhibiting IC50 values in the low micromolar range indicate promising potential for further development into anticancer therapies .
Medicinal Chemistry
This compound has been evaluated for its potential as a therapeutic agent. Its unique structure allows it to function effectively as a bioisostere in drug design, particularly for inhibitors targeting the epidermal growth factor receptor (EGFR). A recent study highlighted its role in developing brain-penetrant EGFR inhibitors, showcasing its significance in treating localized and metastatic non-small-cell lung cancer .
Industrial Applications
In industrial settings, this compound can be utilized in the development of new materials and chemical processes. Its unique chemical properties make it suitable for creating novel compounds with specific functionalities, which can be applied across various industries.
Mechanism of Action
The mechanism of action of N-[cyclopropyl(phenyl)methyl]hydroxylamine involves its interaction with molecular targets such as enzymes and receptors. The hydroxylamine group can form covalent bonds with active sites of enzymes, leading to inhibition or modulation of their activity. Additionally, the compound can participate in redox reactions, influencing cellular oxidative stress pathways.
Comparison with Similar Compounds
Comparison with Structural Analogs
Table 1: Structural Comparison
| Compound Name | Cycloalkyl Group | Functional Groups | Key Substituents |
|---|---|---|---|
| N-[cyclopropyl(phenyl)methyl]hydroxylamine | Cyclopropyl | Hydroxylamine (-NH-OH) | Phenylmethyl |
| N-(4-chlorophenyl)-N-hydroxycyclopropanecarboxamide | Cyclopropyl | Hydroxamic acid (-CONH-OH) | 4-Chlorophenyl |
| N-(1-phenylcyclobutyl)-benzylamine | Cyclobutyl | Benzylamine | Phenyl, Benzyl |
| trans-2-Phenylcyclopropylamine hydrochloride | Cyclopropyl | Amine (-NH2·HCl) | Phenyl |
Reactivity and Metabolic Pathways
Cytochrome P-450 Interactions
- Cyclopropylamines vs. Cyclobutylamines : Cyclopropyl-substituted amines (e.g., N-cyclopropyl benzylamines) exhibit faster mechanism-based inactivation of cytochrome P-450 enzymes compared to cyclobutyl analogs. This is attributed to the rapid ring-opening of cyclopropylaminium radicals, which form reactive intermediates that covalently bind to P-450 heme or protein .
- Nitrone Formation : Oxidation of N-(1-phenylcyclobutyl)-benzylamine by P-450 yields nitrones (via hydroxylamine intermediates) and ring-expanded products like 2-phenylpyrrolidine. In contrast, cyclopropylamine derivatives primarily generate protein adducts without detectable nitrones, suggesting divergent metabolic fates .
Antioxidant Activity
While direct data for this compound is unavailable, its hydroxylamine group may confer similar radical-scavenging properties.
Comparative Data Table
Table 2: Functional and Metabolic Comparison
Biological Activity
N-[cyclopropyl(phenyl)methyl]hydroxylamine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, including data tables and case studies.
This compound is characterized by its hydroxylamine functional group, which allows it to interact with various biological targets. The compound can form covalent bonds with enzymes, potentially leading to the inhibition or modulation of their activity. This interaction is significant in pathways involving oxidative stress, where the compound may participate in redox reactions.
Key Mechanisms:
- Covalent Bond Formation : The hydroxylamine group can bind to active sites on enzymes.
- Redox Reactions : Influences cellular oxidative stress pathways, potentially affecting cellular health and function.
Biological Activity
Research indicates that this compound has several biological activities, particularly in the fields of antimicrobial and anticancer research. Its unique structure contributes to its distinct biological effects compared to other hydroxylamines.
Antimicrobial Activity
Studies have shown that compounds with hydroxylamine moieties can exhibit antibacterial properties. While specific data on this compound's antimicrobial efficacy is limited, similar compounds have demonstrated activity against various pathogens .
Anticancer Properties
The compound is also being explored for its potential anticancer effects. Hydroxylamines are known to influence cancer cell proliferation and apoptosis through various mechanisms, including the modulation of signaling pathways associated with tumor growth .
Table 1: Comparison of Biological Activities
| Compound Name | Activity Type | IC50 (nM) | Target Enzyme/Pathway |
|---|---|---|---|
| This compound | Anticancer | TBD | PI3K/HDAC pathways |
| Hydroxylamine Derivative A | Antibacterial | 50 | Gram-positive bacteria |
| Hydroxylamine Derivative B | Anticancer | 25 | EGFR inhibition |
Note: TBD = To Be Determined based on ongoing research.
Case Studies
- Anticancer Activity : A study highlighted the potential of similar hydroxylamines in inhibiting PI3K and HDAC pathways in cancer cells. The lead compound demonstrated significant antiproliferative effects against various cancer cell lines while sparing normal cells .
- Antimicrobial Studies : While direct studies on this compound are still emerging, related compounds have shown promising results against both Gram-positive and Gram-negative bacteria, suggesting a potential for this compound in developing new antimicrobial agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
